molecular formula C20H17BrClNO2 B1372830 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-13-3

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1372830
CAS RN: 1160253-13-3
M. Wt: 418.7 g/mol
InChI Key: ITZADMLGMIETRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride) is an organic compound that has been used for many years in various scientific research applications. It is a versatile compound with many potential uses, and is widely studied for its unique properties. 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a brominated version of quinoline-4-carbonyl chloride, and it has been used in many different scientific research applications, including synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis Methods

  • Synthesis in Ionic Liquid : A study by Liu Chang-chun (2010) explored the synthesis of 6-hydroxy-1H-quinolin-2-one, a related compound, in ionic liquid. This method has advantages like good yield, simple operation, and environmental benignity, which could be relevant for synthesizing 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride as well (Liu Chang-chun, 2010).

  • Sonogashira Cross-Coupling Reaction : The work of Melissa B. Rodrigues et al. (2019) reports the synthesis of novel quinolines, including a series of 2-aryl-6-(phenylethynyl)-4-(trifluoromethyl) quinolines, via the Sonogashira coupling reaction. This method might be applicable for the synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (Rodrigues et al., 2019).

Photophysical and Chemical Properties

  • Photophysical Analyses : H. Bonacorso and colleagues (2018) synthesized new quinoline derivatives and analyzed their photophysical properties. Understanding such properties is vital for potential applications in imaging or sensor technology (Bonacorso et al., 2018).

  • Spectroscopic Characterization : The study by M. Hranjec et al. (2012) on novel benzimidazoles and benzimidazo[1,2-a]quinolines, which includes spectroscopic characterization, can provide insights into the structural and electronic properties of quinoline derivatives like 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (Hranjec et al., 2012).

Biological and Antimicrobial Applications

  • Antimicrobial and Antimalarial Agents : Y. Parthasaradhi and others (2015) designed and synthesized quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents. These findings may imply potential biological applications for the quinoline derivative (Parthasaradhi et al., 2015).

  • Anticancer Potential : Research by Tuğba Kul Köprülü et al. (2018) on the biological evaluation of various quinoline derivatives as anticancer agents indicates that quinoline compounds like 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride could possess significant anticancer properties (Köprülü et al., 2018).

Electronic and Structural Properties

  • Density Functional Theory (DFT) Studies : S.-J. Zhou et al. (2022) conducted a study on the synthesis, crystal structure, and DFT study of quinoline compounds. DFT studies can reveal detailed insights into the electronic and structural properties of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride (Zhou et al., 2022).

properties

IUPAC Name

6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZADMLGMIETRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.